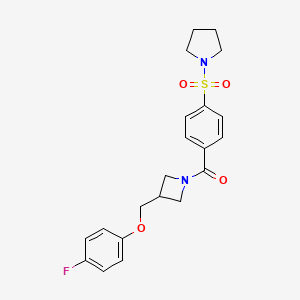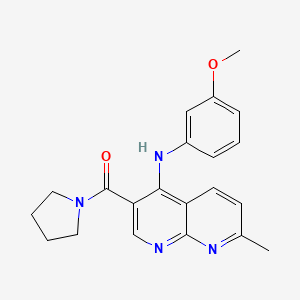![molecular formula C15H18N4O2 B2645374 [2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-phenylcyanamide CAS No. 1436297-86-7](/img/structure/B2645374.png)
[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-phenylcyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined by its IUPAC name and InChI code. For example, a related compound, 2-(4-acetylpiperazin-1-yl)acetaldehyde, has the InChI code 1S/C8H14N2O2/c1-8(12)10-4-2-9(3-5-10)6-7-11/h7H,2-6H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular weight, InChI code, and other characteristics. For example, a related compound, 2-(4-acetylpiperazin-1-yl)acetaldehyde, has a molecular weight of 170.21 .Aplicaciones Científicas De Investigación
Cyclization Reactions and Derivative Synthesis
Cyanamides, including derivatives similar to the compound of interest, have been utilized in cyclization reactions with anthranilates, 2-aminophenyl ketones, and other compounds, leading to the synthesis of various heterocyclic derivatives. These reactions are fundamental in medicinal chemistry for the development of new therapeutic agents with potential applications in treating various diseases. For instance, cyclization of aryl-, aroyl-, and (4,6-dimethylpyrimidin-2-yl)cyanamides with methyl anthranilates and 2-aminophenyl ketones can yield 2-aminoquinazoline and 2-amino-3,4-dihydroquinazolin-4-one derivatives, respectively. These processes showcase the versatility of cyanamides in synthesizing complex molecules for pharmaceutical research (Shikhaliev et al., 2008).
Stability Studies
The stability of novel pharmaceutical substances is crucial for their development and application. Research on the stability of new quinazoline derivatives under stress conditions has provided insights into their chemical robustness, which is essential for regulatory documentation and further development. This research indicates that these compounds are stable under various conditions, except in alkaline environments where hydrolysis can occur. Such studies are vital for understanding the chemical properties and potential therapeutic applications of new compounds (Gendugov et al., 2021).
Anticonvulsant and Analgesic Activities
The development of new hybrid compounds derived from known drug scaffolds has led to the discovery of molecules with promising anticonvulsant and analgesic activities. For example, the synthesis of new hybrid compounds combining the chemical fragments of ethosuximide, levetiracetam, and lacosamide has resulted in molecules displaying broad spectra of activity in preclinical seizure models. Such research underscores the potential of structurally innovative compounds in addressing the need for more effective treatments for epilepsy and pain (Kamiński et al., 2015).
Tyrosinase Inhibitors and Crystallographic Studies
The synthesis and evaluation of novel biphenyl ester derivatives as tyrosinase inhibitors highlight the application of these compounds in treating conditions related to melanin overproduction, such as hyperpigmentation. Crystallographic and molecular docking studies have further elucidated the mechanism of inhibition, providing a foundation for the development of new cosmetic and therapeutic agents (Kwong et al., 2017).
Direcciones Futuras
The future directions for research on “[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-phenylcyanamide” could include further studies on its synthesis, properties, and potential applications. For example, the development of novel PET probes based on related compounds suggests potential applications in medical imaging .
Propiedades
IUPAC Name |
[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]-phenylcyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-13(20)17-7-9-18(10-8-17)15(21)11-19(12-16)14-5-3-2-4-6-14/h2-6H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZFOMCSSTYOJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CN(C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(2,2-dimethylpropanoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B2645291.png)
![(4R)-4-(4-Cyano-2-methylsulfonylphenyl)-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4H-pyrimidine-5-carbonitrile](/img/structure/B2645296.png)

![Methyl 3-{[(pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2645298.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2645299.png)


![1-[2-(4-Fluoro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine](/img/structure/B2645304.png)
![1-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2645305.png)

![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2645308.png)
![Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2645309.png)

